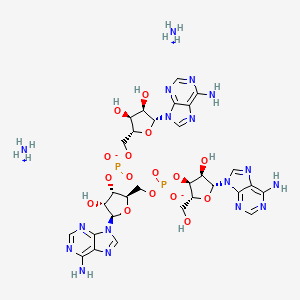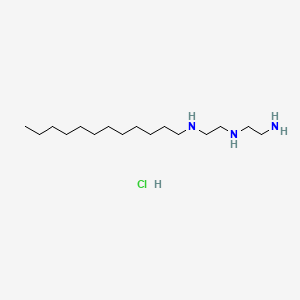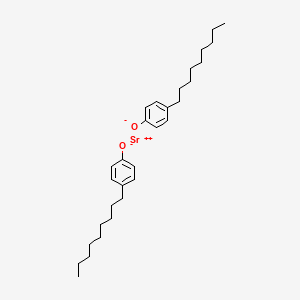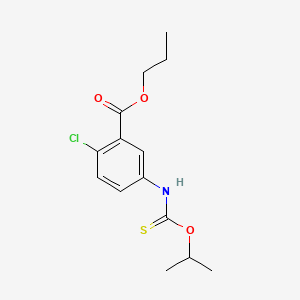
4-benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) is a complex organic compound with the molecular formula C14H11Cl2N3O · 1/2ZnCl2 This compound is known for its unique structure, which includes a diazonium group, a benzamido group, and a methoxy group, all attached to a benzene ring
Preparation Methods
The synthesis of 4-benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 4-amino-2-chloro-5-methoxybenzoic acid followed by the coupling with benzoyl chloride. The reaction is carried out in the presence of zinc chloride to form the tetrachlorozinc(2-) salt . The reaction conditions usually require low temperatures and acidic environments to ensure the stability of the diazonium group.
Chemical Reactions Analysis
4-Benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, or amines under appropriate conditions.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound’s diazonium group allows it to be used in labeling and detection of biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) involves the interaction of its diazonium group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function . The zinc chloride component may also play a role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
Similar compounds to 4-benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) include:
These compounds share similar structural features but differ in their substituents and counterions, which can affect their reactivity and applications. The presence of the methoxy group and the tetrachlorozinc(2-) salt in 4-benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) makes it unique and potentially more versatile in certain applications .
Properties
CAS No. |
85237-46-3 |
|---|---|
Molecular Formula |
C28H22Cl6N6O4Zn |
Molecular Weight |
784.6 g/mol |
IUPAC Name |
4-benzamido-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C14H10ClN3O2.4ClH.Zn/c2*1-20-13-8-11(18-16)10(15)7-12(13)17-14(19)9-5-3-2-4-6-9;;;;;/h2*2-8H,1H3;4*1H;/q;;;;;;+2/p-2 |
InChI Key |
ALAZGXLHSJZHIV-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-dimethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12691329.png)










